

A Comparative Analysis of Montelukast and its Dicyclohexylamine Salt for Pharmaceutical Researchers

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Compound of Interest

Compound Name: Montelukast dicyclohexylamine

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This guide provides a detailed comparative analysis of Montelukast and its dicyclohexylamine salt, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on the physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed methodologies.

Executive Summary

Montelukast is a selective and potent cysteinyl leukotriene CysLT1 receptor antagonist widely used in the treatment of asthma and allergic rhinitis. While the commercially available form is the sodium salt due to its enhanced water solubility, the dicyclohexylamine salt of Montelukast plays a crucial role as an intermediate in the purification process of the active pharmaceutical ingredient (API). This guide will delve into the distinct characteristics of Montelukast, primarily in its clinically used form, and its dicyclohexylamine salt, highlighting the properties that make each suitable for their respective applications.

Physicochemical Properties

The physicochemical properties of a drug substance are fundamental to its formulation, stability, and bioavailability. The following table summarizes the key properties of Montelukast and its dicyclohexylamine salt.



Property	Montelukast	Montelukast Dicyclohexylamine Salt
Molecular Formula	C35H36CINO3S	C47H59CIN2O3S[1][2]
Molecular Weight	586.18 g/mol	767.50 g/mol [1][2]
Appearance	White to off-white powder (sodium salt)[3]	Pale beige solid[4]
Melting Point	Not specified for free acid	65-67°C[2]
Aqueous Solubility	Acidic and lipophilic with low water solubility (0.2–0.5 µg/mL at 25 °C). The sodium salt is freely soluble in water.[3][5][6]	Slightly soluble in Chloroform, DMSO, and Methanol.[2][7] Aqueous solubility data is not readily available, but its use in purification suggests lower aqueous solubility than the sodium salt.
Organic Solvent Solubility	The sodium salt is freely soluble in ethanol and methanol.[3]	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. [8]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Montelukast is well-documented, primarily based on studies with its sodium salt.

Pharmacokinetics of Montelukast Sodium



Parameter	Value
Absorption	Rapidly absorbed following oral administration. [3]
Bioavailability	Mean oral bioavailability is 64% for the 10 mg film-coated tablet and 73% for the 5 mg chewable tablet in the fasted state.[3]
Time to Peak Plasma Concentration (Tmax)	3 to 4 hours for the 10 mg film-coated tablet.[3]
Protein Binding	More than 99% bound to plasma proteins.[3]
Metabolism	Extensively metabolized in the liver.[3]
Elimination Half-life	2.7 to 5.5 hours in healthy young adults.
Excretion	Primarily via the bile.[3]

Pharmacokinetic data for **Montelukast dicyclohexylamine** salt is not available as it is not intended for direct therapeutic use.

Pharmacodynamics of Montelukast

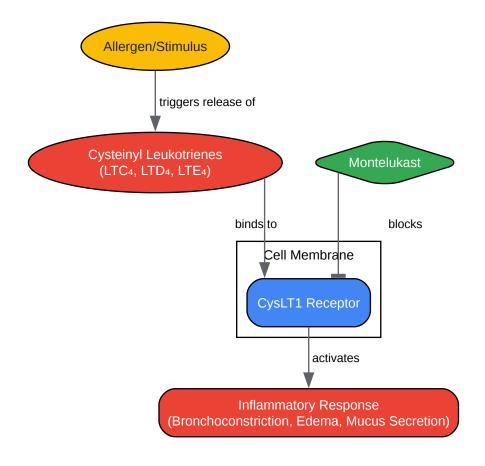
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor. By blocking the action of leukotriene D4, it leads to:

- Decreased bronchoconstriction.
- Reduced inflammation in the airways.
- Alleviation of symptoms associated with asthma and allergic rhinitis.

Signaling Pathway of Montelukast

The therapeutic effect of Montelukast is achieved through the inhibition of the cysteinyl leukotriene signaling pathway.





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Mechanism of action of Montelukast.

Experimental Protocols Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[9][10]



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Workflow for solubility determination.

Methodology:

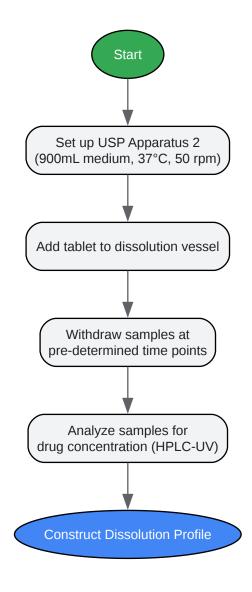


- Add an excess amount of the test compound (Montelukast or its dicyclohexylamine salt) to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
- After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
- Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

Dissolution Rate Analysis (USP Apparatus 2 - Paddle Method)

The dissolution rate of solid dosage forms is a critical parameter for predicting in vivo performance. The USP Apparatus 2 is commonly used for tablets.[5]





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Workflow for dissolution rate analysis.

Methodology for Montelukast Sodium Tablets:

• Apparatus: USP Apparatus 2 (Paddle).[5]

Medium: 900 mL of 0.5% (w/v) sodium dodecyl sulfate in water.[12]

Agitation Speed: 50 rpm.[12]

• Temperature: 37 ± 0.5 °C.[5]



- Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 20, 30 minutes).
- Analysis: Determine the concentration of Montelukast in the samples using a validated HPLC-UV method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for quantifying the drug substance in the presence of its degradation products.

Chromatographic Conditions for Montelukast:

- Column: C18 reverse-phase column (e.g., 100mm x 4.6mm, 2.7μm).[13]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.15% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[14]
- Flow Rate: Typically 1.0 1.5 mL/min.[13][15]
- Detection: UV detection at a wavelength of approximately 225 nm or 255 nm.[12][13]
- Column Temperature: Maintained at a constant temperature, for instance, 50°C.[13]

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as:

- Acid hydrolysis (e.g., 0.1N HCl).
- Base hydrolysis (e.g., 0.1N NaOH).
- Oxidative degradation (e.g., 3% H₂O₂).
- Thermal degradation (e.g., heating at 65°C).[16]
- Photodegradation (exposure to UV light).[16]

Conclusion



Montelukast, in its sodium salt form, is a well-characterized API with established physicochemical and pharmacokinetic profiles that favor its therapeutic use. In contrast, **Montelukast dicyclohexylamine** salt serves as a critical intermediate in the manufacturing process, where its presumed lower aqueous solubility facilitates efficient purification through crystallization. This comparative analysis underscores the importance of salt form selection in drug development, where different salts of the same API can be strategically employed to optimize for either therapeutic delivery or manufacturing efficiency. For researchers, understanding these distinctions is key to the successful development and lifecycle management of pharmaceutical products.

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